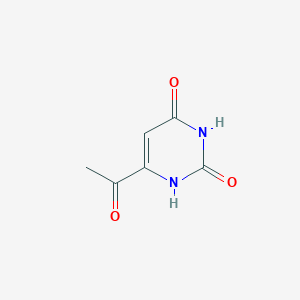

6-Acetylpyrimidine-2,4(1h,3h)-dione

CAS No.: 6341-93-1

Cat. No.: VC4119051

Molecular Formula: C6H6N2O3

Molecular Weight: 154.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6341-93-1 |

|---|---|

| Molecular Formula | C6H6N2O3 |

| Molecular Weight | 154.12 g/mol |

| IUPAC Name | 6-acetyl-1H-pyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C6H6N2O3/c1-3(9)4-2-5(10)8-6(11)7-4/h2H,1H3,(H2,7,8,10,11) |

| Standard InChI Key | CKJBKWWHBKLNPB-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC(=O)NC(=O)N1 |

| Canonical SMILES | CC(=O)C1=CC(=O)NC(=O)N1 |

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 6-acetyl-1H-pyrimidine-2,4-dione, reflecting the acetyl substitution (-COCH₃) at the 6th position of the pyrimidine ring. Its molecular formula is C₇H₆N₂O₃, with a molecular weight of 166.14 g/mol. The structure consists of a planar pyrimidine core stabilized by resonance, with the acetyl group introducing steric and electronic effects that modulate reactivity.

Key structural features include:

-

Pyrimidine ring: Aromatic six-membered ring with nitrogen atoms at positions 1 and 3.

-

Dione groups: Ketone functionalities at positions 2 and 4, contributing to hydrogen-bonding capacity.

-

Acetyl substituent: Electron-withdrawing group at position 6, influencing ring electron density and reaction kinetics.

The compound’s planar geometry facilitates interactions with biological targets, such as enzymes or nucleic acids, while the acetyl group enhances lipophilicity compared to non-acylated analogs like 6-methyluracil (logP ≈ -0.5 vs. -1.2) .

Synthetic Methodologies

Synthesis of 6-acetylpyrimidine-2,4(1H,3H)-dione typically involves functionalization of pre-existing pyrimidine scaffolds. Two primary routes are inferred from analogous reactions:

Direct Acetylation of 6-Methylpyrimidine-2,4-dione

A plausible method involves Friedel-Crafts acetylation using acetic anhydride or acetyl chloride in the presence of Lewis acids like AlCl₃:

This reaction proceeds via electrophilic aromatic substitution, with the acetyl group preferentially attaching to the electron-rich 6-position.

Condensation Reactions

Alternative approaches may utilize cyclocondensation of acetylated precursors. For example, reacting N-acetylurea with malonic acid derivatives under acidic conditions could yield the target compound:

Yields for such reactions typically range from 40% to 65%, depending on solvent polarity and temperature control .

Physicochemical Properties

Experimental data for 6-acetylpyrimidine-2,4(1H,3H)-dione remain scarce, but comparisons to structurally related compounds permit reasonable predictions:

The acetyl group reduces aqueous solubility compared to 6-methyluracil (7 g/L) but enhances organic solvent compatibility, making the compound suitable for reactions in polar aprotic media.

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by three key sites:

-

C2 and C4 carbonyl groups: Participate in nucleophilic additions or condensations.

-

N1 and N3 positions: Sites for alkylation or coordination with metal ions.

-

Acetyl group: Subject to hydrolysis, reduction, or nucleophilic substitution.

Hydrolysis of the Acetyl Group

Under basic conditions, the acetyl moiety hydrolyzes to yield 6-carboxypyrimidine-2,4(1H,3H)-dione:

This reaction is critical for prodrug activation in pharmaceutical applications.

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring directs electrophiles to the 5-position, enabling halogenation or nitration:

Such derivatives are intermediates in agrochemical synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume